2-chloro-6-fluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
Description
This compound is a benzamide derivative featuring a chloro-fluoro-substituted aromatic core linked to a pyridazine ring via an aniline bridge. The pyridazine moiety is further substituted with a 3-methyl-1H-pyrazole group. Such structural attributes are common in medicinal chemistry, particularly in kinase inhibitors or protease-targeting agents, where the benzamide scaffold and heterocyclic substituents enhance binding affinity and selectivity.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN6O/c1-13-11-12-29(28-13)19-10-9-18(26-27-19)24-14-5-7-15(8-6-14)25-21(30)20-16(22)3-2-4-17(20)23/h2-12H,1H3,(H,24,26)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPTYDRLVQCANX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other benzamide-based molecules allow for comparative analysis. Below is a detailed comparison:
Structural Analogues in Pharmaceuticals
Telotristat Ethyl () :
Telotristat ethyl, a tryptophan hydroxylase inhibitor, shares a pyridazine core and halogenated aromatic system. However, it incorporates a trifluoroethoxy group and pyrimidine ring instead of the pyridazine-pyrazole system. Stability studies of telotristat ethyl tablets (stored at 40°C/75% RH for six months) show <0.5% degradation, highlighting the importance of substituents like the trifluoroethoxy group in enhancing stability under stress conditions. In contrast, the target compound’s pyridazine-pyrazole linkage may confer different metabolic or thermal stability profiles .- N-(3-(5-((1,5-Dimethyl-1H-Pyrazol-3-yl)Amino)-6-Oxo-1,6-Dihydropyridazin-3-yl)-6-Fluoro-2-Methylphenyl)-6-Fluoro-1-Benzothiophene-2-Carboxamide (): This analog replaces the benzamide core with a benzothiophene-carboxamide and introduces a dimethylpyrazole group. However, the absence of a chlorine substituent in this analog could reduce electrophilic interactions with target proteins .
Agrochemical Benzamides
- Diflubenzuron (): A benzamide insecticide (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide), diflubenzuron shares the 2,6-difluorobenzamide core with the target compound but lacks the pyridazine-pyrazole extension. The chloro-phenyl group in diflubenzuron is critical for chitin synthesis inhibition in insects. The target compound’s additional pyridazine-pyrazole moiety may broaden its activity spectrum or improve target specificity in arthropod systems .
- Fluazuron (): Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) features a trifluoromethylpyridine group instead of pyridazine-pyrazole. The trifluoromethyl group enhances acaricidal activity by increasing metabolic resistance, whereas the pyridazine-pyrazole system in the target compound may offer novel binding modes in parasitic targets .
Physicochemical and Stability Comparisons
A comparative table of key properties is provided below:
Research Findings and Implications
- Structural Activity Relationships (SAR): The pyridazine-pyrazole group in the target compound likely enhances π-π stacking or hydrogen-bonding interactions in enzymatic pockets, a feature absent in simpler benzamides like diflubenzuron.
Stability and Formulation :
Telotristat ethyl’s stability under high humidity () suggests that similar benzamide derivatives could benefit from excipients like hydroxypropyl cellulose or silica to mitigate hydrolysis. The target compound’s amine linker may require protective formulation strategies to prevent oxidative degradation .Synthetic Feasibility : The pyridazine-pyrazole motif is synthetically accessible via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, paralleling methods used for telotristat ethyl intermediates. However, regioselectivity in pyridazine functionalization remains a challenge compared to pyrimidine systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
